

# Solid-Phase Extraction of Urinary Acylglycines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

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This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of acylglycines from human urine. Acylglycines are important biomarkers for diagnosing and monitoring various inborn errors of metabolism, including fatty acid oxidation disorders and organic acidurias. Accurate and reliable quantification of these metabolites is crucial for clinical research and drug development.

Solid-phase extraction is a widely used technique for the selective isolation and concentration of analytes from complex biological matrices like urine. This document outlines three common SPE strategies for urinary acylglycines: Anion Exchange SPE, Mixed-Mode SPE, and Hydrophilic-Lipophilic Balanced (HLB) SPE.

# Overview of SPE Workflows for Urinary Acylglycine Analysis

The general workflow for the analysis of urinary acylglycines using solid-phase extraction involves several key steps, from sample collection to final analysis. The choice of SPE sorbent and protocol depends on the specific acylglycines of interest and the desired level of sample cleanup.





Figure 1: General experimental workflow for the analysis of urinary acylglycines using SPE.

# **Quantitative Data Summary**

The following table summarizes quantitative performance data for different SPE methods applied to urinary acylglycine analysis. Please note that direct comparison may be challenging due to variations in instrumentation, specific acylglycines analyzed, and reporting standards across different studies.



SPE Method	Analyte(s)	Recovery (%)	Limit of Detection (LOD)	Limit of Quantificati on (LOQ)	Reference
Anion Exchange	Various Acylglycines	Not explicitly stated, but method showed good sensitivity for detecting a wide range of acylglycines.	Not specified	Not specified	[1]
Mixed-Mode (Anion Exchange & Reversed- Phase)	Acidic Drugs (as a proxy)	>85% for most compounds	Not specified	Not specified	[2]
Hydrophilic- Lipophilic Balanced (HLB)	Various pharmaceutic als	>80% for most compounds	Not specified	Not specified	
Anion Exchange	25 organic acids and glycine conjugates	90-100% for many compounds	< 5 nmole for most compounds	Not specified	-
Not Specified	Various Acylglycines	90.2 - 109.3%	Not specified	Not specified	[3]

Note: Quantitative data for specific acylglycines using these exact SPE protocols is often embedded within broader metabolic profiling studies and not always reported in a standardized format. The provided data offers a general indication of the expected performance. Researchers are encouraged to perform in-house validation for their specific acylglycines of interest.



# **Protocol 1: Anion Exchange Solid-Phase Extraction**

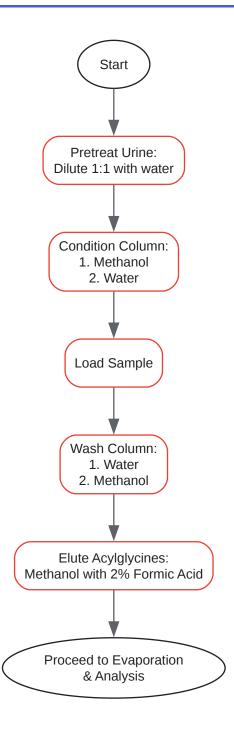
This protocol is suitable for the broad-spectrum isolation of acidic metabolites like acylglycines from urine.[1] The negatively charged carboxyl group of the acylglycines interacts with the positively charged anion exchange sorbent.

#### Materials:

- Strong Anion Exchange (SAX) SPE Cartridges
- · Urine samples
- Methanol
- Deionized water
- Aqueous formic acid (e.g., 2%)
- Elution solvent: Methanol containing a small percentage of a strong acid (e.g., 2% formic acid or 5% acetic acid)
- Centrifuge and collection tubes

Experimental Protocol:





**Figure 2:** Anion Exchange SPE workflow for urinary acylglycines.

- Sample Pretreatment:
  - Thaw frozen urine samples to room temperature.
  - Centrifuge the urine at >3000 x g for 10 minutes to pellet any particulate matter.



- Dilute the supernatant 1:1 (v/v) with deionized water.
- · Column Conditioning:
  - Pass 1-2 column volumes of methanol through the SAX cartridge.
  - Equilibrate the cartridge by passing 1-2 column volumes of deionized water. Do not allow the sorbent bed to dry.
- · Sample Loading:
  - Load the pretreated urine sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
- · Washing:
  - Wash the cartridge with 1-2 column volumes of deionized water to remove unretained, polar impurities.
  - Follow with a wash of 1-2 column volumes of methanol to remove non-polar impurities.
- Elution:
  - Elute the retained acylglycines with 1-2 column volumes of methanol containing 2% formic acid. The acid neutralizes the charge on the acylglycines, releasing them from the sorbent.
  - Collect the eluate for subsequent analysis.

# **Protocol 2: Mixed-Mode Solid-Phase Extraction**

This protocol utilizes a sorbent with both anion exchange and reversed-phase properties, offering enhanced selectivity. This is particularly useful for cleaner extracts from complex urine matrices.[2]

#### Materials:

- Mixed-Mode Strong Anion Exchange (SAX/Reversed-Phase) SPE Cartridges
- Urine samples



- Methanol
- Aqueous formic acid (e.g., 2%, pH ~2)
- Ammonium acetate buffer (e.g., 0.1 M, pH 7)
- Elution solvent: Methanol containing a small percentage of a base (e.g., 5% ammonium hydroxide)
- Centrifuge and collection tubes

Experimental Protocol:



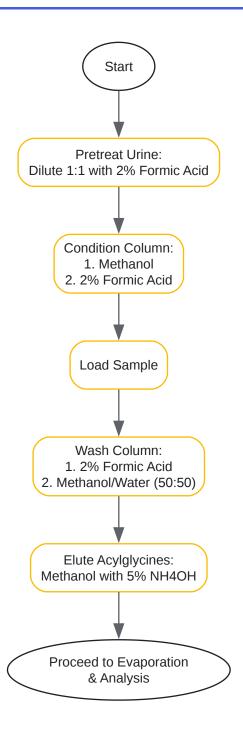


Figure 3: Mixed-Mode SPE workflow for urinary acylglycines.

- Sample Pretreatment:
  - Thaw and centrifuge urine samples as described in Protocol 1.



 Dilute the supernatant 1:1 (v/v) with 2% aqueous formic acid to ensure the acylglycines are in their neutral or protonated state to facilitate retention by the reversed-phase mechanism.

#### Column Conditioning:

- Pass 1-2 column volumes of methanol through the mixed-mode cartridge.
- Equilibrate the cartridge with 1-2 column volumes of 2% aqueous formic acid.

#### Sample Loading:

Load the pretreated urine sample onto the cartridge at a slow flow rate.

#### Washing:

- Wash the cartridge with 1-2 column volumes of 2% aqueous formic acid to remove polar interferences.
- Wash with 1-2 column volumes of a methanol/water mixture (e.g., 50:50 v/v) to remove compounds with moderate polarity.

#### • Elution:

- Elute the acylglycines with 1-2 column volumes of methanol containing 5% ammonium hydroxide. The basic pH deprotonates the acylglycines, facilitating their release from the anion exchange sites.
- Collect the eluate for analysis.

# Protocol 3: Hydrophilic-Lipophilic Balanced (HLB) SPE

HLB sorbents are polymeric materials that can retain a wide range of compounds from polar to non-polar. This makes them a versatile option for acylglycine analysis, especially when targeting a broad range of acyl chain lengths.

#### Materials:







- Hydrophilic-Lipophilic Balanced (HLB) SPE Cartridges
- Urine samples
- Methanol
- Deionized water
- Aqueous formic acid (e.g., 0.1%)
- Acetonitrile
- Centrifuge and collection tubes

Experimental Protocol:



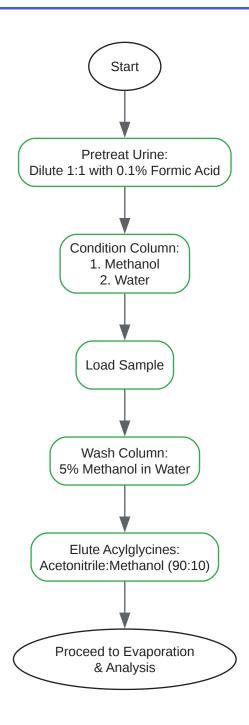


Figure 4: HLB SPE workflow for urinary acylglycines.

- Sample Pretreatment:
  - Thaw and centrifuge urine samples.
  - $\circ~$  Dilute the supernatant 1:1 (v/v) with 0.1% aqueous formic acid.



- · Column Conditioning:
  - Pass 1-2 column volumes of methanol through the HLB cartridge.
  - Equilibrate with 1-2 column volumes of deionized water. A key advantage of some HLB sorbents is their water-wettable nature, meaning they can run dry without loss of performance.
- Sample Loading:
  - Load the pretreated urine sample onto the cartridge.
- Washing:
  - Wash the cartridge with 1-2 column volumes of 5% methanol in water to remove hydrophilic impurities.
- Elution:
  - Elute the acylglycines with 1-2 column volumes of an organic solvent mixture, such as 90:10 (v/v) acetonitrile:methanol.
  - Collect the eluate.

# **Post-SPE Sample Processing and Analysis**

Solvent Evaporation and Reconstitution: Following elution, the solvent is typically evaporated to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C). The dried extract is then reconstituted in a small volume of a solvent compatible with the analytical instrument (e.g., the initial mobile phase for LC-MS).

Derivatization (for GC-MS Analysis): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the non-volatile acylglycines must be derivatized to increase their volatility. A common approach is a two-step process:

Methoximation: Protects keto and aldehyde groups.



 Silylation: Replaces active hydrogens on carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group.[4]

#### **Analytical Techniques:**

- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is the most common and sensitive method for the quantitative analysis of acylglycines. [3][5][6] It offers high selectivity and throughput.
- Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique that requires derivatization of the analytes.

### Conclusion

The choice of SPE method for urinary acylglycines will depend on the specific research goals, the available instrumentation, and the desired level of sample purity. The protocols provided here offer a starting point for method development and can be further optimized to achieve the best performance for a particular application. It is always recommended to include appropriate internal standards in the analytical workflow to ensure accurate quantification.

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